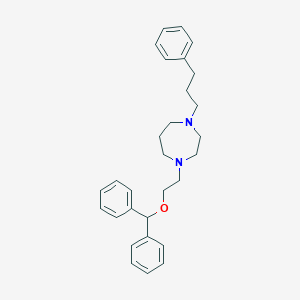
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine, also known as Dimebon, is a small molecule drug that was initially developed as an antihistamine. However, it has been found to have potential therapeutic effects in various neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease.
Mecanismo De Acción
The exact mechanism of action of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine is not fully understood. However, it has been proposed to have multiple targets, including histamine receptors, mitochondrial targets, and NMDA receptors. 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to increase mitochondrial respiration, reduce oxidative stress, and enhance synaptic plasticity. It has also been found to modulate the activity of NMDA receptors, which are involved in learning and memory.
Efectos Bioquímicos Y Fisiológicos
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to have various biochemical and physiological effects in the brain. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. It has also been found to reduce the levels of amyloid beta, which is a key pathological feature of Alzheimer's disease. In addition, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been found to reduce the levels of pro-inflammatory cytokines, which are involved in neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has several advantages for lab experiments. It has a low molecular weight, which allows it to easily cross the blood-brain barrier and reach the brain. It also has a long half-life, which allows for sustained effects. However, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer. It also has a complex mechanism of action, which can make it difficult to interpret results.
Direcciones Futuras
There are several future directions for the study of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its effects in other neurological disorders, such as amyotrophic lateral sclerosis and multiple sclerosis. Additionally, there is a need to develop more effective formulations of 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine that can improve its solubility and bioavailability. Finally, there is a need for larger, well-designed clinical trials to confirm its therapeutic effects in various neurological disorders.
Métodos De Síntesis
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine can be synthesized using a multi-step process that involves the reaction of diphenylmethyl chloride with 2-(2-methoxyethoxy)ethylamine to form 1-(2-(diphenyl)methoxy)ethyl-2-(2-methoxyethoxy)ethylamine. This intermediate is then reacted with 3-phenylpropylchloride to form the final product, 1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine.
Aplicaciones Científicas De Investigación
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been extensively studied for its potential therapeutic effects in various neurological disorders. In preclinical studies, it has been found to have neuroprotective, neurotrophic, and anti-inflammatory properties. In clinical trials, 1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine has been shown to improve cognitive function and activities of daily living in patients with Alzheimer's disease and Huntington's disease. It has also been found to improve motor function in patients with Parkinson's disease.
Propiedades
Número CAS |
150151-14-7 |
|---|---|
Nombre del producto |
1-(2-(2-(Diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine |
Fórmula molecular |
C29H36N2O |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)-1,4-diazepane |
InChI |
InChI=1S/C29H36N2O/c1-4-12-26(13-5-1)14-10-19-30-20-11-21-31(23-22-30)24-25-32-29(27-15-6-2-7-16-27)28-17-8-3-9-18-28/h1-9,12-13,15-18,29H,10-11,14,19-25H2 |
Clave InChI |
IRSSQYPVPPWBSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN(C1)CCOC(C2=CC=CC=C2)C3=CC=CC=C3)CCCC4=CC=CC=C4 |
Otros números CAS |
150151-14-7 |
Sinónimos |
1-(2-(2-(diphenyl)methoxy)ethyl)-4-(3-phenylpropyl)homopiperazine LR 1111 LR-1111 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




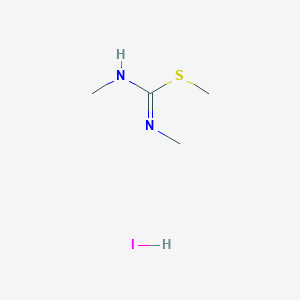
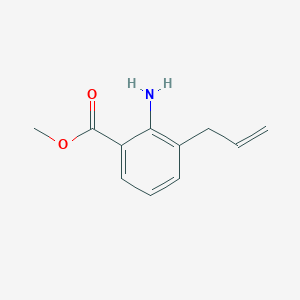
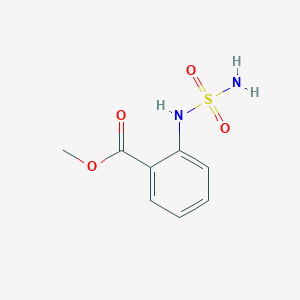
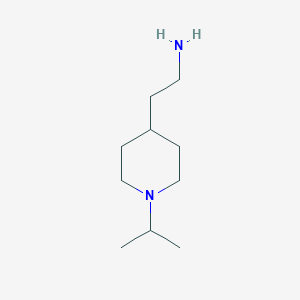
![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)


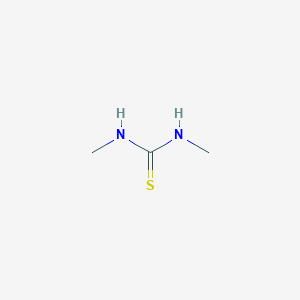
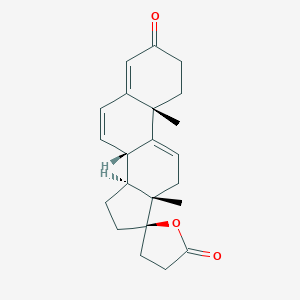
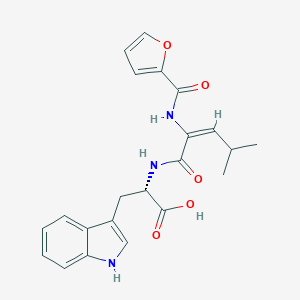

![2-(Chloromethyl)-5,10-dimethoxy-3,7,8-trimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B139376.png)